Benzylcarbamic acid piperidin-4-yl ester hydrochloride
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Overview
Description
Benzylcarbamic acid piperidin-4-yl ester hydrochloride is a chemical compound that features a piperidine ring, a benzyl group, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzylcarbamic acid piperidin-4-yl ester hydrochloride typically involves the reaction of piperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of a carbamate intermediate, which is then converted to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form secondary amines, which may have different pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Secondary amines.
Substitution: Functionalized piperidine derivatives.
Scientific Research Applications
Benzylcarbamic acid piperidin-4-yl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzylcarbamic acid piperidin-4-yl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-4-yl methanol share structural similarities with benzylcarbamic acid piperidin-4-yl ester hydrochloride.
Carbamate Esters: Other carbamate esters, like ethyl carbamate and methyl carbamate, have similar functional groups but differ in their pharmacological properties.
Uniqueness: this compound is unique due to the combination of its piperidine ring and benzyl carbamate ester, which confer specific binding properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
piperidin-4-yl N-benzylcarbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c16-13(17-12-6-8-14-9-7-12)15-10-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBNLYMQNUVPJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(=O)NCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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